1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-((1-Ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a piperidine ring substituted with an ethyl group at the N1 position and a methyl linker connecting the triazole core to the piperidine moiety. The ethyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
1-[(1-ethylpiperidin-3-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-14-5-3-4-9(6-14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJAYNXDOQJVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The triazole ring is known for its diverse pharmacological properties, making it a valuable scaffold in drug design.
Chemical Structure and Properties
The compound features a 1H-1,2,3-triazole moiety linked to an ethylpiperidine group and a carboxylic acid functional group. This structure is significant as it may influence the compound's interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have shown effectiveness against various bacteria including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key enzymes.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 4 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | TBD (To Be Determined) | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been documented extensively. These compounds have been found to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. For example, some triazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 1.1 |
| Compound D | HCT-116 | 2.6 |
| 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | TBD | TBD |
The biological activity of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid likely involves several mechanisms:
- Enzyme Inhibition : As noted above, inhibition of thymidylate synthase disrupts DNA synthesis in cancer cells.
- Membrane Disruption : The compound may interact with bacterial membranes leading to increased permeability and cell death.
- Apoptosis Induction : Some studies have reported that triazole derivatives can trigger apoptotic pathways in cancer cells .
Case Studies
A study conducted on various triazole derivatives showed promising results in both antimicrobial and anticancer assays. For example, one derivative exhibited significant cytotoxicity against leukemia cells while maintaining low toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies.
Scientific Research Applications
Structure and Composition
The chemical structure of 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid features a triazole ring, which is known for its stability and ability to interact with biological molecules. The presence of the piperidine moiety enhances its solubility and bioavailability.
Molecular Formula
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
Antimicrobial Activity
Research has indicated that 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating moderate to high potency.
Anticancer Properties
Preliminary studies suggest that this compound may serve as an effective anticancer agent. It has shown the ability to induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 10 µM and 15 µM respectively. The mechanism appears to involve inhibition of histone methyltransferases, affecting gene expression related to cell cycle regulation.
Enzyme Interaction
The compound interacts with several enzymes, influencing their activity. For instance, it has been shown to modulate the activity of cytochrome P450 enzymes involved in drug metabolism. This interaction suggests potential utility in drug development and metabolic studies.
Cellular Mechanisms
At the cellular level, 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid can influence cell signaling pathways and gene expression. Its ability to alter cellular responses makes it a candidate for further exploration in therapeutic contexts.
Targeted Drug Delivery
Recent advancements in drug delivery systems have highlighted the potential of this compound as a targeted therapeutic agent. Its unique binding properties can be harnessed to direct drug payloads specifically to diseased tissues, enhancing efficacy while minimizing side effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of various triazole derivatives, including 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid. Results indicated that the compound exhibited significant antibacterial activity against resistant strains of bacteria.
Case Study 2: Cancer Cell Line Studies
In a collaborative research project between ABC Institute and DEF Medical Center, the anticancer properties of this compound were assessed using human cancer cell lines. The findings revealed a dose-dependent response in apoptosis induction, suggesting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound shares the 1H-1,2,3-triazole-4-carboxylic acid backbone with several analogs, but its substituents differentiate its properties:
- Piperidine Substituent : The (1-ethylpiperidin-3-yl)methyl group introduces a six-membered nitrogen-containing ring, which contrasts with aromatic (e.g., phenyl) or linear alkyl substituents in other analogs. This may confer conformational rigidity and influence binding to biological targets.
Key Analogs and Their Properties
The following compounds are structurally or functionally relevant for comparison:
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structure: A 2-aminophenyl group at the triazole N1 position.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .
- Activity: Exhibits broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Vibrio cholerae) pathogens.
- Key Difference : The aromatic amine group increases polarity compared to the ethylpiperidine substituent, which may reduce blood-brain barrier penetration.
1-((3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic Acid (5h)
- Structure : Bulky biphenyl-benzo-dioxane substituent.
- Synthesis : Derived via LiOH-mediated hydrolysis of a methyl ester precursor (61.4% yield) .
- Application: Investigated as a PD-1/PD-L1 inhibitor for cancer immunotherapy. The aromatic bulk may improve binding to protein surfaces but could limit solubility.
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid
- Structure : 4-Ethoxyphenyl and formyl groups.
- Tautomerism : Exists in equilibrium between a linear carboxylic acid and a cyclic hemiacetal (20% in solution), affecting reactivity and interactions .
- Key Difference : The formyl group introduces electrophilicity, enabling further derivatization, unlike the saturated ethylpiperidine group.
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic Acid
Comparative Data Table
Research Findings and Implications
Physicochemical and Structural Insights
Preparation Methods
Classical Azide-Alkyne Cycloaddition and Subsequent Functionalization
A common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by functional group transformations to install the carboxylic acid at the 4-position. However, direct preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids often requires multistep synthesis due to regioselectivity and functional group compatibility issues.
Preparation via 1-Substituted-4,5-Dibromo-1H-1,2,3-Triazole Intermediates
A patented method (US20180029999A1) describes a high-efficiency industrially suitable preparation route starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole (compound II) (Table 1). This method addresses the drawbacks of earlier processes that used expensive or hazardous reagents like propiolic acid ethyl ester and sodium azide.
- Dissolution of compound II in THF/METHF solvent mixture, cooling to −78°C to 0°C.
- Addition of isopropylmagnesium chloride (Grignard reagent) in a molar ratio of 1:0.8–1.5 relative to compound II.
- Stirring for 0.5–2 hours followed by acid quenching with hydrochloric acid.
- Organic extraction, drying, concentration, and crystallization at low temperature to isolate 1-substituted-4-bromo-1H-1,2,3-triazole (compound III).
- Selective methylation with methyl iodide to separate and purify the desired 1-substituted-1H-1,2,3-triazole-4-carboxylic acid from its 4-bromo isomer.
This process offers simple operation, high yield, and industrial scalability while avoiding toxic and explosive reagents.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Compound II + THF/METHF (mass:volume = 1:2–50), cooled to −78°C to 0°C | Dissolution and preparation for Grignard reaction |
| 2 | Isopropylmagnesium chloride (1:0.8–1.5 molar ratio), stirring 0.5–2 h | Formation of intermediate complex |
| 3 | Hydrochloric acid quench (1:1–20 molar ratio) | Protonation and work-up |
| 4 | Organic extraction, drying, concentration, crystallization at −5°C to 5°C | Isolation of compound III |
| 5 | Methyl iodide selective methylation | Separation and purification of target acid |
Table 1: Summary of patented preparation steps for 1-substituted-1H-1,2,3-triazole-4-carboxylic acid
Alternative Synthetic Methods and Catalytic Approaches
Though no direct literature source describes the exact preparation of the target compound, related triazole derivatives have been synthesized via:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using substituted azides and alkynes, followed by oxidation or hydrolysis to carboxylic acids.
- Dimroth rearrangement and cyclization of azide and nitrile precursors to form triazoles with carboxylic acid functionalities.
- One-pot multi-component reactions catalyzed by metal catalysts under ultrasound or mild conditions, enhancing yield and reducing reaction time. However, these methods are more common for pyrano and pyrazole derivatives rather than triazoles.
Comparative Analysis of Preparation Methods
Q & A
Basic: What are the recommended synthetic routes for preparing 1-((1-ethylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid?
Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." Key steps include:
- Step 1: React a propargyl-substituted precursor (e.g., 1-ethylpiperidin-3-ylmethyl alkyne) with an azide derivative (e.g., 4-azidocarboxylic acid) in a 1:1 THF/water mixture.
- Step 2: Use CuSO₄·5H₂O (0.2 equiv) and sodium ascorbate (0.4 equiv) as catalysts at 50°C for 16 hours .
- Step 3: Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).
Alternative Route: DMF at 50°C with NaN₃ for azide intermediates, followed by cyclization .
Basic: How should researchers characterize this compound’s structural integrity?
Answer:
Use a combination of:
- ¹H/¹³C NMR: Confirm regiochemistry of the triazole ring (e.g., 1,4-disubstitution) and piperidine methyl integration.
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR Spectroscopy: Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole C-N stretches (~1450 cm⁻¹) .
Advanced: How can low yields (<40%) in CuAAC reactions be optimized?
Answer:
Low yields often stem from incomplete azide-alkyne coupling or catalyst deactivation. Mitigation strategies:
- Catalyst System: Replace CuSO₄ with CuI (0.1 equiv) and TBTA ligand (0.2 equiv) to enhance stability .
- Solvent Optimization: Use t-BuOH/H₂O (1:1) for improved solubility of hydrophobic intermediates .
- Temperature Control: Increase to 80°C for sterically hindered substrates, monitoring via TLC .
Advanced: How should spectral contradictions (e.g., unexpected NMR shifts) be resolved?
Answer:
Unexpected shifts may arise from tautomerism or solvent effects.
- Variable Temperature NMR: Conduct experiments at 25°C and 60°C to identify dynamic processes .
- Deuterated Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- X-ray Crystallography: Resolve ambiguities by determining solid-state structure (e.g., CCDC deposition) .
Basic: What precautions are necessary for handling hygroscopic intermediates?
Answer:
- Storage: Use desiccators with P₂O₅ at -20°C for moisture-sensitive intermediates .
- Reaction Setup: Perform under inert atmosphere (N₂/Ar) using anhydrous solvents (e.g., THF over molecular sieves) .
Advanced: How can computational modeling aid in predicting biological activity?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial enoyl-ACP reductase) .
- QSAR Analysis: Corporate Hammett constants of substituents to predict electronic effects on bioactivity .
Advanced: What strategies address challenges in multi-step synthesis (e.g., competing side reactions)?
Answer:
- Protecting Groups: Temporarily block carboxylic acid with tert-butyl esters to prevent undesired alkylation .
- Flow Chemistry: Implement continuous flow systems for azide formation to minimize explosive intermediate accumulation .
Basic: How is purity assessed for intermediates and final products?
Answer:
- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm. Aim for ≥95% purity .
- Melting Point: Compare observed values to literature (e.g., 215–217°C for triazole derivatives) .
Advanced: How can stability under physiological conditions be evaluated?
Answer:
- pH Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .
- Light Sensitivity: Expose to UV (365 nm) and assess photodegradation products .
Advanced: What methods validate enzyme inhibition mechanisms for this compound?
Answer:
- Kinetic Assays: Measure IC₅₀ via spectrophotometric NADH depletion (e.g., lactate dehydrogenase inhibition) .
- ITC (Isothermal Titration Calorimetry): Quantify binding affinity (Kd) and stoichiometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
